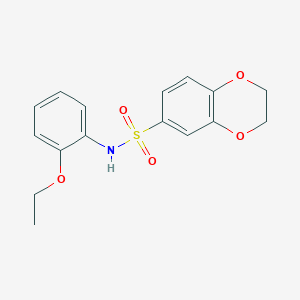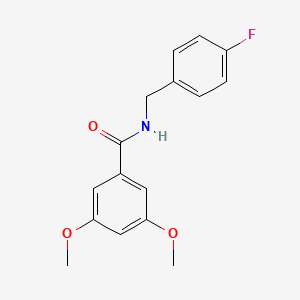![molecular formula C15H13ClN2O2 B5709402 2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5709402.png)
2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide, also known as PAC, is a chemical compound with potential applications in scientific research. PAC is a synthetic compound that has been developed for its ability to selectively inhibit protein kinase C (PKC) isoforms. PKC is a family of enzymes that play a critical role in cell signaling, and their dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and neurological disorders.
Wirkmechanismus
2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide selectively binds to the regulatory domain of PKC isoforms, preventing their activation by phospholipids and other activators. This leads to a decrease in downstream signaling pathways that are dependent on PKC activity, such as the MAP kinase pathway and the NF-kB pathway. The exact mechanism by which 2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide inhibits PKC activity is still under investigation, but it is thought to involve a conformational change in the PKC protein that prevents its activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide depend on the PKC isoform that is inhibited. For example, inhibition of PKC alpha and beta isoforms leads to a decrease in cell proliferation and survival, while inhibition of PKC theta isoform improves glucose tolerance and insulin sensitivity. In addition, inhibition of PKC delta isoform has been shown to have neuroprotective effects in animal models of stroke and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide in lab experiments is its selectivity for PKC isoforms, which allows for the specific inhibition of individual isoforms. This can be useful for studying the role of PKC in different cellular pathways and diseases. However, one limitation of using 2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide is its potential off-target effects, as it may also inhibit other proteins that share structural similarities with PKC.
Zukünftige Richtungen
There are several future directions for the use of 2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide in scientific research. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of 2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide. In addition, 2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide could be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy in cancer treatment. Finally, the role of PKC in other diseases, such as cardiovascular disease and inflammatory disorders, could be investigated using 2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide as a tool for selective inhibition of PKC isoforms.
Synthesemethoden
The synthesis of 2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide involves several steps, starting with the reaction of 2-chlorobenzonitrile with phenylacetic acid to form 2-chloro-N-(phenylacetyl)benzamide. This intermediate is then treated with acetic anhydride and triethylamine to form 2-chloro-N'-[(phenylacetyl)oxy]benzamide. Finally, the addition of ammonium acetate and hydrochloric acid leads to the formation of 2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide has been shown to be a potent and selective inhibitor of PKC isoforms, making it a valuable tool for studying the role of PKC in cellular signaling pathways. In particular, 2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide has been used to investigate the role of PKC in cancer, diabetes, and neurological disorders. For example, 2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide has been shown to inhibit the growth of breast cancer cells by blocking the activation of PKC alpha and beta isoforms. In addition, 2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes by inhibiting PKC theta isoform. Finally, 2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide has been shown to have neuroprotective effects in animal models of stroke and Alzheimer's disease by inhibiting PKC delta isoform.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-13-9-5-4-8-12(13)15(17)18-20-14(19)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUGZOZPXGRRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)ON=C(C2=CC=CC=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)O/N=C(/C2=CC=CC=C2Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(3-methoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5709326.png)


![4-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,2-benzenediol](/img/structure/B5709353.png)

![2-[(3-chlorobenzyl)(propyl)amino]ethanol](/img/structure/B5709372.png)

![3-fluoro-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5709398.png)

![N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5709419.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-[3-(diethylamino)propyl]urea](/img/structure/B5709423.png)
![4-[2-(4-chloro-2-methylphenoxy)ethyl]morpholine](/img/structure/B5709434.png)
